Hidrosmin

Description

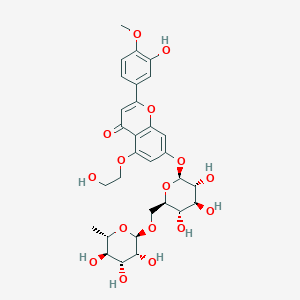

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLWVOTXWXNAM-WTNNCJBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151237 | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115960-14-0 | |

| Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115960-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hidrosmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hidrosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hidrosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIDROSMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hidrosmin's Mechanism of Action in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive and vasculoprotective agent clinically utilized in the management of chronic venous insufficiency.[1] Its therapeutic efficacy is intrinsically linked to its multifaceted effects on the vascular endothelium. This technical guide delineates the core mechanisms of action of hidrosmin in endothelial cells, focusing on its role in modulating nitric oxide bioavailability, inflammatory responses, and oxidative stress. The information presented herein is a synthesis of preclinical data, intended to provide a comprehensive resource for researchers and professionals in the field of vascular biology and drug development. This document details the signaling pathways influenced by hidrosmin, provides quantitative data from key experimental findings, and outlines the methodologies for the cited experiments.

Core Mechanisms of Action

Hidrosmin exerts its vasculoprotective effects on endothelial cells through three primary mechanisms:

-

Stimulation of Endothelial Nitric Oxide Synthase (eNOS): Hidrosmin enhances the production of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health, by promoting the activation of eNOS.

-

Anti-inflammatory Activity: The compound mitigates inflammatory responses in the vasculature by downregulating the expression of pro-inflammatory genes.

-

Antioxidant Properties: Hidrosmin contributes to the reduction of oxidative stress by modulating the expression of genes involved in the cellular redox balance.

These mechanisms collectively contribute to improved endothelial function, reduced vascular permeability, and the attenuation of atherosclerotic processes.[1]

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

A pivotal action of hidrosmin on endothelial cells is the enhancement of nitric oxide (NO) production through the activation of endothelial nitric oxide synthase (eNOS).[1] This effect is primarily achieved via the phosphorylation of eNOS at its serine 1177 residue (p-eNOS Ser1177).

Signaling Pathway

While the precise upstream signaling cascade initiated by hidrosmin is still under investigation, the phosphorylation of eNOS is strongly suggestive of the involvement of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is a well-established regulator of eNOS activity in response to various stimuli. The proposed mechanism involves hidrosmin activating PI3K, which in turn phosphorylates and activates Akt. Activated Akt then directly phosphorylates eNOS at Ser1177, leading to increased NO production.

Quantitative Data

The following tables summarize the quantitative effects of hidrosmin on eNOS phosphorylation and NO production in Human Microvascular Endothelial Cells (HMEC-1).

Table 1: Time-Dependent eNOS Phosphorylation (Ser1177) in HMEC-1 Cells

| Treatment Time (minutes) | Fold Increase in p-eNOS (Ser1177) vs. Basal (Mean ± SEM) |

| 0 | 1.00 ± 0.00 |

| 30 | ~1.50 ± 0.25 |

| 60 | ~2.00 ± 0.30 |

| 90 | ~2.25 ± 0.40 |

| 120 | ~1.75 ± 0.20 |

Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]

Table 2: Dose- and Time-Dependent Nitric Oxide (NO) Production in HMEC-1 Cells

| Hidrosmin Conc. (mmol/L) | Time (hours) | NO Production (pmol/mg protein) (Mean ± SEM) |

| 0 (Basal) | 24 | ~100 ± 10 |

| 0.1 | 24 | ~150 ± 20 |

| 0.3 | 24 | ~200 ± 25 |

| 1 | 24 | ~250 ± 30 |

| 1 | 6 | ~125 ± 15 |

| 1 | 12 | ~175 ± 20 |

| 1 | 24 | ~250 ± 30 |

Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]

Anti-Inflammatory Effects

Hidrosmin exhibits significant anti-inflammatory properties by modulating the expression of genes involved in vascular inflammation. This is particularly relevant in hyperglycemic conditions, which are known to promote a pro-inflammatory state in the vasculature.[1]

Signaling Pathway

The anti-inflammatory effects of hidrosmin are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Hidrosmin is proposed to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of its target genes.

Quantitative Data

The following table summarizes the dose-dependent effect of hidrosmin on the gene expression of inflammatory markers in primary mouse vascular smooth muscle cells (VSMC) cultured under high-glucose (HG) conditions. While this data is not from endothelial cells, it provides strong evidence for hidrosmin's anti-inflammatory potential in vascular cells.

Table 3: Effect of Hidrosmin on High-Glucose-Induced Inflammatory Gene Expression in VSMC

| Gene | Treatment (24h) | Relative mRNA Expression (Arbitrary Units) (Mean ± SEM) | % Reduction vs. HG |

| Ccl2 | Basal | ~1.0 ± 0.1 | - |

| HG | ~4.5 ± 0.5 | 0% | |

| HG + Hidrosmin (0.1 mM) | ~3.0 ± 0.4 | ~33% | |

| HG + Hidrosmin (0.3 mM) | ~2.0 ± 0.3 | ~56% | |

| HG + Hidrosmin (1 mM) | ~1.5 ± 0.2 | ~67% | |

| Il1b | Basal | ~1.0 ± 0.1 | - |

| HG | ~3.0 ± 0.4 | 0% | |

| HG + Hidrosmin (0.1 mM) | ~2.5 ± 0.3 | ~17% | |

| HG + Hidrosmin (0.3 mM) | ~1.8 ± 0.2 | ~40% | |

| HG + Hidrosmin (1 mM) | ~1.2 ± 0.1 | ~60% |

Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]

Antioxidant Properties

Hidrosmin helps to restore the redox balance in vascular cells by downregulating pro-oxidant enzymes and upregulating antioxidant enzymes. This is crucial for protecting endothelial cells from oxidative damage, a key contributor to endothelial dysfunction.

Signaling Pathway

The antioxidant effects of hidrosmin may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). It is proposed that hidrosmin promotes the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant genes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

Quantitative Data

The following table shows the dose-dependent effect of hidrosmin on the gene expression of redox balance markers in primary mouse vascular smooth muscle cells (VSMC) cultured under high-glucose (HG) conditions.

Table 4: Effect of Hidrosmin on High-Glucose-Induced Redox Balance Gene Expression in VSMC

| Gene | Treatment (24h) | Relative mRNA Expression (Arbitrary Units) (Mean ± SEM) |

| Nox1 (Pro-oxidant) | Basal | ~1.0 ± 0.1 |

| HG | ~2.5 ± 0.3 | |

| HG + Hidrosmin (1 mM) | ~1.2 ± 0.2 | |

| Sod1 (Antioxidant) | Basal | ~1.0 ± 0.1 |

| HG | ~0.5 ± 0.05 | |

| HG + Hidrosmin (1 mM) | ~0.9 ± 0.1 | |

| Cat (Antioxidant) | Basal | ~1.0 ± 0.1 |

| HG | ~0.6 ± 0.07 | |

| HG + Hidrosmin (1 mM) | ~1.1 ± 0.15 |

Data adapted from Luna Jiménez-Castilla, L., et al., Antioxidants, 2022.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Line: Human Microvascular Endothelial Cells (HMEC-1) are cultured in MCDB 131 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mmol/L L-glutamine, 10 ng/mL epidermal growth factor, and 1 µg/mL hydrocortisone.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are serum-depleted for 24 hours and then treated with hidrosmin at the desired concentrations (0.1-1 mmol/L) for the specified time periods.

Western Blot for eNOS Phosphorylation

-

Lysis Buffer: Cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary: Rabbit anti-phospho-eNOS (Ser1177) (e.g., BD Biosciences, Cat# 612392) and mouse anti-total eNOS (e.g., Cell Signaling Technology, Cat# 9572).

-

Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

-

Detection: Chemiluminescence detection system.

-

Quantification: Densitometric analysis of protein bands, with phosphorylated eNOS values normalized to total eNOS expression.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (a stable product of NO oxidation) in cell culture supernatants.

-

Reagents: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Procedure:

-

Collect cell culture supernatants after treatment with hidrosmin.

-

Add Griess reagent to the supernatants in a 96-well plate.

-

Incubate at room temperature to allow for color development (azo dye formation).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.

-

Normalize NO production to the total protein concentration of the corresponding cell lysates.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Extraction: Isolate total RNA from treated endothelial cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe RNA to cDNA using a high-capacity cDNA reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., CCL2, IL1B, NOX1, SOD1, CAT) and a housekeeping gene for normalization (e.g., 18S rRNA or GAPDH).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vitro Endothelial Permeability Assay (Transwell Assay)

-

Setup: Seed endothelial cells onto the microporous membrane of a Transwell insert and culture until a confluent monolayer is formed.

-

Treatment: Add hidrosmin to the upper chamber and/or a permeability-inducing agent (e.g., thrombin, VEGF) to the lower chamber.

-

Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the upper chamber. After a defined incubation period, measure the concentration of the tracer in the lower chamber using a fluorescence plate reader.

-

Analysis: A decrease in the amount of tracer that has passed through the monolayer indicates an increase in barrier function and reduced permeability.

Conclusion and Future Directions

Hidrosmin demonstrates significant vasculoprotective effects on endothelial cells by enhancing eNOS activity, and exerting anti-inflammatory and antioxidant properties. The proposed involvement of the PI3K/Akt, NF-κB, and Nrf2 signaling pathways provides a strong foundation for understanding its molecular mechanisms.

Future research should focus on:

-

Elucidating the direct upstream molecular targets of hidrosmin in endothelial cells.

-

Obtaining quantitative data on the effects of hidrosmin on the expression of inflammatory and antioxidant genes specifically in endothelial cells.

-

Quantifying the direct impact of hidrosmin on endothelial barrier function and permeability in vitro.

-

Validating the proposed signaling pathways through targeted inhibition and knockdown experiments in endothelial cell models.

A deeper understanding of these aspects will further solidify the scientific rationale for the clinical use of hidrosmin and may unveil new therapeutic applications for this synthetic flavonoid in the treatment of endothelial dysfunction-related pathologies.

References

A Technical Guide to the Synthesis and Chemical Characterization of Hidrosmin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hidrosmin is a semi-synthetic flavonoid, derived from diosmin, and is recognized for its venoactive and vasoprotective properties in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to its precursor improves bioavailability.[1] This technical guide provides a comprehensive overview of the synthesis of hidrosmin via hydroxyethylation of diosmin, detailed protocols for its chemical characterization using modern analytical techniques, and an exploration of its proposed mechanism of action. All quantitative data, experimental parameters, and workflows are presented in structured formats to facilitate comprehension and replication.

Synthesis of Hidrosmin

The principal method for synthesizing hidrosmin is the hydroxyethylation of diosmin. This reaction introduces hydroxyethyl groups (-CH₂CH₂OH) onto the hydroxyl moieties of the diosmin molecule, typically under alkaline conditions.[1] The process requires careful control to maximize the yield of the desired product and minimize the formation of impurities, such as unreacted diosmin or over-hydroxylated products.[1][2]

General Reaction Scheme

The conversion of diosmin to hidrosmin involves the reaction of diosmin with a hydroxyethylating agent, such as ethylene oxide or ethylene chlorohydrin, in the presence of a base.

Caption: General reaction scheme for the synthesis of Hidrosmin from Diosmin.

Experimental Protocols for Synthesis

Two common protocols for the synthesis of hidrosmin are detailed below, differing primarily in the reaction medium.[1][3]

Protocol 1: Synthesis in an Aqueous Medium [1]

-

Reactor Setup: Charge a reactor with a calculated amount of water, typically 2-4 times the weight of diosmin.

-

Base Addition: Slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) with stirring until fully dissolved.

-

Reactant Addition: Add the diosmin starting material to the alkaline solution.

-

Reaction Conditions: Heat the mixture to a temperature between 60-80°C and maintain for 3-4 hours.

-

Hydroxyethylation: Continuously add the hydroxyethylating agent (e.g., ethylene oxide or ethylene chlorohydrin) over the course of the reaction while monitoring the pH.

-

Monitoring: Track the reaction's progress via High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and adjust the pH to isolate the crude product.

Protocol 2: Synthesis in a Methanol Medium (Pressurized) [1][4]

-

Reactor Setup: In a pressurized reactor, add methanol as the reaction medium.

-

Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., triethylamine, 1.5-3.0% of diosmin weight), and the hydroxyethylating agent.

-

Reaction Conditions: Carry out the reaction under pressure (0.45-0.50 MPa) for 1-3 hours.[1]

-

Monitoring: Monitor the reaction's progress by HPLC.

-

Work-up: After completion, release the pressure and process the crude product for purification.

Synthesis Parameters and Yields

The following table summarizes typical quantitative parameters for the synthesis of hidrosmin.

| Parameter | Aqueous Medium Method | Methanol Medium Method | Reference(s) |

| Reaction Medium | Water | Methanol | [3] |

| Base/Catalyst | NaOH or KOH (0.3-0.8% w/w of diosmin) | Triethylamine (1.5-3.0% w/w of diosmin) | [1] |

| Hydroxyethylating Agent | Ethylene Oxide (10-25% w/w) or Ethylene Chlorohydrin (20-35% w/w) | Ethylene Oxide (10-30% w/w) or Ethylene Chlorohydrin (20-40% w/w) | [1] |

| Temperature | 60 - 80 °C | Not specified (Pressurized) | [1] |

| Pressure | Atmospheric | 0.45 - 0.50 MPa | [1] |

| Reaction Time | 3 - 4 hours | 1 - 3 hours | [1] |

| Typical Yield | 75 - 85% | 85 - 95% | [3][4] |

Synthesis and Purification Workflow

The overall process from starting material to the final purified product involves multiple steps beyond the core reaction.

Caption: A typical workflow for the synthesis and purification of Hidrosmin.[3][4]

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized hidrosmin.[5] This involves a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

Hidrosmin is typically a yellow to yellow-brown powder with improved water solubility compared to diosmin.[6][7]

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₃₆O₁₆ | [8][9] |

| Molecular Weight | 652.60 g/mol | [8][9] |

| CAS Number | 115960-14-0 | [8] |

| Appearance | Yellow to yellow-brown powder | [6] |

| Purity (Typical) | >85% (HPLC) | [4][7] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) HPLC is a critical technique for assessing the purity of hidrosmin and quantifying it against its process-related impurities, such as the starting material, diosmin.[5][10]

Illustrative HPLC Protocol:

-

Sample Preparation: Prepare a stock solution of the hidrosmin reference standard (e.g., 1 mg/mL) in a suitable diluent like methanol or a methanol/water mixture. Prepare working standards by serial dilution. Dissolve the test sample in the same diluent.[5]

-

Chromatographic Analysis: Inject the prepared samples into the HPLC system.

-

Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the reference standard. Calculate the purity based on the peak area percentage.

| Parameter | Illustrative Value | Reference(s) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10] |

| Mobile Phase A | 0.1% Formic acid in Water | [5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid | [5] |

| Gradient | A time-based gradient from high aqueous to high organic | [5] |

| Flow Rate | 1.0 mL/min | [5][10] |

| Column Temp. | 30 °C | [5] |

| Injection Vol. | 10 µL | [5] |

| UV Detection | 280 nm or 346 nm | [5] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful tool for the structural elucidation of hidrosmin and the identification of unknown impurities, especially those present at low levels.[2][11] It provides molecular weight information and fragmentation patterns that are crucial for confirming chemical identity.[11]

Illustrative LC-MS/MS Protocol:

-

Forced Degradation (Optional): To identify potential degradation products, subject the hidrosmin sample to stress conditions (acid/base hydrolysis, oxidation, heat).[11]

-

Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the hidrosmin sample in a methanol/water mixture.[2]

-

LC-MS/MS Analysis: Analyze the samples using an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Interpretation: Identify hidrosmin based on its accurate mass and characteristic fragment ions. Propose structures for unknown impurities by analyzing their fragmentation patterns.[11]

| Parameter | Illustrative Value | Reference(s) |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | [11] |

| Mobile Phase A | 0.1% formic acid in water | [11] |

| Mobile Phase B | 0.1% formic acid in acetonitrile | [11] |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | - |

| Mass Analyzer | High-Resolution (e.g., Orbitrap, TOF) | [11] |

| Scan Mode | Full Scan and MS/MS (data-dependent acquisition) | - |

Characterization Workflow

A systematic workflow is employed to ensure the comprehensive characterization of the synthesized hidrosmin.

Caption: Experimental workflow for the chemical characterization of Hidrosmin.

Mechanism of Action and Signaling Pathways

Hidrosmin exerts its therapeutic effects through several mechanisms, primarily related to its vasoprotective and anti-inflammatory actions.[7][8] Its activity is closely linked to that of its parent compound, diosmin.[12] Studies suggest that hidrosmin can reduce inflammation, oxidative stress, and cellular senescence in vascular tissues.[13][14]

Key proposed actions include:

-

Enhancement of Venous Tone: It may increase venous wall tone, reducing venous stasis.[7][15]

-

Improvement of Microcirculation: Hidrosmin can reduce capillary permeability and increase capillary resistance, which helps to decrease edema.[7][15]

-

Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory mediators and signaling pathways.[13][15] In experimental models of diabetic nephropathy, hidrosmin treatment attenuated the inflammatory NF-κB and JAK/STAT signaling pathways.[13] It also reduced the expression of pro-inflammatory cytokines and chemokines like CCL2, IL-1β, and TNFα.[13][14]

-

Reduction of Oxidative Stress: Hidrosmin has been observed to suppress pro-oxidant enzymes (e.g., NOX1, NOX4) and enhance antioxidant systems, thereby improving the overall redox balance in tissues.[13][14]

Proposed Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which hidrosmin mitigates inflammation at the cellular level.

Caption: Proposed inhibition of inflammatory pathways by Hidrosmin.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103408621A - Process for synthesizing hidrosmin - Google Patents [patents.google.com]

- 4. CN103601773A - Process for preparing hidrosmin bulk drug - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Hidrosmin | 115960-14-0 [chemicalbook.com]

- 7. hidrosmin.com [hidrosmin.com]

- 8. CAS 115960-14-0: Hidrosmin | CymitQuimica [cymitquimica.com]

- 9. 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | C30H36O16 | CID 3087722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hidrosmin.com [hidrosmin.com]

Hidrosmin Bioavailability and Pharmacokinetics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive agent used in the treatment of chronic venous insufficiency. A comprehensive understanding of its bioavailability and pharmacokinetic profile is crucial for optimal clinical development and formulation design. However, publicly available in vivo pharmacokinetic data specifically for hidrosmin is limited. Therefore, this guide presents a detailed examination of the bioavailability and pharmacokinetics of its parent compound, diosmin, as a scientifically justified surrogate. Following oral administration, neither hidrosmin nor diosmin is directly absorbed. Instead, they are metabolized by the intestinal microbiota to their active aglycone, diosmetin, which is then absorbed into the systemic circulation. This document provides a thorough summary of the in vivo pharmacokinetic parameters of diosmetin, detailed experimental protocols for its assessment, and visualizations of its metabolic pathway and typical study workflows.

Bioavailability and Pharmacokinetics of Diosmin (as metabolite Diosmetin)

Upon oral administration, diosmin is not detectable in plasma. It is rapidly hydrolyzed by intestinal microbiota to its aglycone, diosmetin, which is the moiety absorbed. The pharmacokinetic parameters described in literature are therefore those of diosmetin.

Pharmacokinetic Data in Healthy Volunteers

The following tables summarize the key pharmacokinetic parameters of diosmetin following single oral doses of various diosmin formulations to healthy volunteers.

Table 1: Pharmacokinetic Parameters of Diosmetin after a Single Oral Dose of Diosmin

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Source |

| Micronized Diosmin (Test Formulation, µSmin® Plus) | Not Specified | 50.3 ± 22.6 | 2.2 ± 2.9 | 298.4 ± 163.7 | Not Reported | [1][2] |

| Unformulated Micronized Diosmin (Reference) | Not Specified | 2.4 ± 1.9 | Not Reported | 31.9 ± 100.4 | Not Reported | [1][2] |

| Diosmin Tablets | 900 mg (single dose) | 4.2 ± 3.8 | 18.7 ± 9.9 | 185.4 ± 166.2 | 60.2 ± 85.7 | [3] |

| Diosmin Tablets | 900 mg (multiple doses) | 10.3 ± 6.3 | 6.1 ± 7.0 | 277.6 ± 143.8 | 102.5 ± 174.8 | [3] |

| Oral Diosmin | Not Specified | ~400 | 1 | Not Reported | 26 - 43 | [4][5] |

Note: There is significant variability in the reported pharmacokinetic parameters, which can be attributed to differences in formulation, dosage, and analytical methodologies.

Absorption, Metabolism, and Excretion

-

Absorption: Diosmin is poorly soluble and not directly absorbed. The first and crucial step for its bioavailability is the hydrolysis of the rhamnoglucoside moiety by intestinal microflora to form diosmetin.[1][6]

-

Metabolism: After absorption, diosmetin undergoes extensive metabolism, primarily through glucuronidation. Diosmetin-3-O-β-d-glucuronide has been identified as the major circulating metabolite in plasma.[7][8][9] Further degradation to phenolic acids also occurs.[4][5]

-

Distribution: Diosmetin exhibits a large volume of distribution (Vd) of approximately 62.1 L, indicating wide distribution into tissues.[4]

-

Elimination: The parent compound diosmin and its aglycone diosmetin are not found in urine. Elimination occurs primarily through the excretion of metabolites, mainly as glucuronic acid conjugates, in the urine.[4][5] The long elimination half-life, ranging from 26 to 43 hours, suggests potential enterohepatic circulation.[4][5]

Experimental Protocols

The following sections detail a representative experimental protocol for a bioequivalence study of an oral flavonoid formulation, based on studies conducted with diosmin.

Study Design

A typical study to assess the bioavailability and pharmacokinetics of a flavonoid like hidrosmin or diosmin in healthy volunteers would follow a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design.[1][6] A washout period of at least 14 days is maintained between the two treatment periods.[1]

Study Population

-

Inclusion Criteria: Healthy adult male and/or non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age. Participants should have a Body Mass Index (BMI) within a normal range (e.g., 18.5-29.9 kg/m ²) and a body weight of at least 50 kg. All subjects are screened for good health through medical history, physical examination, and standard laboratory tests (hematology, biochemistry, and urinalysis).[10][11]

-

Exclusion Criteria: History of significant medical conditions, allergies to the study drug or related compounds, recent participation in other clinical trials, or consumption of medications that could interfere with the pharmacokinetics of the study drug. Consumption of grapefruit or its products is typically restricted before and during the study.[10]

Drug Administration and Blood Sampling

-

Administration: A single oral dose of the test and reference formulations is administered with a standardized volume of water after an overnight fast of at least 10 hours.

-

Blood Sampling: Venous blood samples (typically 5-10 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA). Samples are collected at pre-dose (0 hours) and at multiple time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[10]

Bioanalytical Method

The quantification of diosmetin (the metabolite of hidrosmin/diosmin) in plasma samples is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][5]

-

Sample Preparation:

-

Plasma samples are thawed at room temperature.

-

An internal standard is added to each sample.

-

Enzymatic Hydrolysis: Since diosmetin circulates primarily as glucuronide conjugates, a deconjugation step is necessary. Plasma samples are incubated with β-glucuronidase/sulfatase to liberate free diosmetin.[1][6]

-

Extraction: The analytes are extracted from the plasma matrix using liquid-liquid extraction (e.g., with tert-butyl methyl ether) or protein precipitation (e.g., with acetonitrile).[12][13]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[8]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[13]

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of diosmetin and the internal standard.[13]

-

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, precision, accuracy, recovery, and stability.[14][15]

Visualizations

Metabolic Pathway of Diosmin

The following diagram illustrates the essential metabolic conversion of diosmin to its absorbable form, diosmetin, by the intestinal microbiota.

References

- 1. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinConnect | Bioavailability of Diosmin/Hesperidin (90/10) 500 mg [clinconnect.io]

- 12. akjournals.com [akjournals.com]

- 13. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Targets of Hidrosmin in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, has demonstrated significant therapeutic potential in managing conditions associated with inflammation and vascular insufficiency.[1][2] Its mechanism of action extends beyond simple venotonic effects, delving into the intricate molecular pathways that govern the inflammatory response. This technical guide provides a comprehensive overview of the molecular targets of hidrosmin within key inflammatory signaling cascades, supported by available preclinical data. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and leverage the anti-inflammatory properties of hidrosmin.

Core Molecular Targets and Signaling Pathways

Hidrosmin exerts its anti-inflammatory effects by modulating several critical signaling pathways and molecular targets. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][4]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[3][4] Hidrosmin has been shown to be a potent inhibitor of this pathway.[3][5]

Mechanism of Action:

-

Inhibition of NF-κB Translocation: Hidrosmin blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3] This prevents the activation of downstream target genes that encode for pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][6]

-

Modulation of Upstream Kinases: While the precise upstream targets are still under investigation, it is suggested that hidrosmin may interfere with the activity of IκB kinase (IKK), the enzyme responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

The inhibitory effect of hidrosmin on the NF-κB pathway is a central component of its anti-inflammatory activity, leading to a broad-spectrum reduction in inflammatory mediators.[3]

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. This pathway comprises several key kinases, including p38 and JNK, which are implicated in the production of inflammatory mediators.[3] Hidrosmin has been shown to inhibit the MAPK family of proteins, further contributing to its anti-inflammatory effects.[3]

Mechanism of Action:

-

Inhibition of p38 and JNK: Hidrosmin has been observed to reduce the phosphorylation and activation of p38 and JNK.[3] By inhibiting these kinases, hidrosmin can block the downstream cascade that leads to the expression of pro-inflammatory genes.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for signaling initiated by a wide range of cytokines and growth factors.[4] Its over-activation is a hallmark of many inflammatory diseases. Hidrosmin has been found to attenuate this pathway, thereby reducing the inflammatory response.[4]

Mechanism of Action:

-

Inhibition of STAT3 Phosphorylation: Studies have demonstrated that hidrosmin can decrease the phosphorylation of STAT3, a key transcription factor in this pathway.[4][6] This inhibition prevents the translocation of STAT3 to the nucleus and the subsequent transcription of target inflammatory genes.

Effects on Inflammatory Mediators and Cells

Hidrosmin's modulation of the aforementioned signaling pathways results in a significant reduction of various inflammatory mediators and influences the behavior of key inflammatory cells.

Downregulation of Pro-inflammatory Cytokines and Chemokines

Hidrosmin has been shown to decrease the expression of several pro-inflammatory cytokines and chemokines, including:

Inhibition of Inflammatory Enzymes

Hidrosmin also targets enzymes that are critical for the synthesis of inflammatory mediators:

-

Inducible Nitric Oxide Synthase (iNOS): By inhibiting iNOS, hidrosmin reduces the production of nitric oxide (NO), a potent inflammatory mediator.[7]

-

Cyclooxygenase-2 (COX-2): Hidrosmin can suppress the expression of COX-2, an enzyme responsible for the production of prostaglandins involved in inflammation and pain.[7]

Modulation of Macrophage Polarization

Macrophages play a dual role in inflammation, with M1-polarized macrophages being pro-inflammatory and M2-polarized macrophages being anti-inflammatory. Hidrosmin has been shown to promote the polarization of macrophages towards the M2 phenotype.[3] This shift in polarization leads to a decrease in the secretion of pro-inflammatory mediators and an increase in the release of anti-inflammatory factors like IL-10.[3]

Quantitative Data Summary

While specific IC50 values are not consistently reported in the reviewed literature, the dose-dependent effects of hidrosmin on various inflammatory markers have been documented. The following tables summarize the observed effects.

Table 1: Effect of Hidrosmin on Inflammatory Gene Expression

| Gene | Cell/Tissue Type | Stimulus | Hidrosmin Concentration | Observed Effect | Reference(s) |

| TNF-α | Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | Downregulation | [9][10] |

| Aortic Tissue (Diabetic Mice) | Diabetes | 300 mg/kg/day (in vivo) | Downregulation | [7] | |

| IL-6 | Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | Downregulation | [9][10] |

| IL-1β | Aortic Tissue (Diabetic Mice) | Diabetes | 300 mg/kg/day (in vivo) | Downregulation | [7] |

| CCL2 | HK2 Cells | High Glucose/Cytokines | 0.1, 0.3, 1 mM | Dose-dependent downregulation | [4][5] |

| Aortic Tissue (Diabetic Mice) | Diabetes | 300 mg/kg/day (in vivo) | Downregulation | [7] | |

| CCL5 | HK2 Cells | High Glucose/Cytokines | 0.1, 0.3, 1 mM | Dose-dependent downregulation | [4][5] |

| Aortic Tissue (Diabetic Mice) | Diabetes | 300 mg/kg/day (in vivo) | Downregulation | [7] |

Table 2: Effect of Hidrosmin on Inflammatory Signaling Proteins

| Protein | Cell/Tissue Type | Stimulus | Hidrosmin Concentration | Observed Effect | Reference(s) |

| p-p65 (NF-κB) | Diabetic Kidney | Diabetes | 300 mg/kg/day (in vivo) | Reduced levels | [4][6] |

| p-STAT3 | Diabetic Kidney | Diabetes | 300 mg/kg/day (in vivo) | Reduced levels | [4][6] |

Experimental Methodologies

The following are descriptions of key experimental protocols commonly cited in studies investigating the effects of hidrosmin.

Real-Time Polymerase Chain Reaction (RT-PCR)

This technique is used to quantify the gene expression of inflammatory markers.

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target inflammatory genes (e.g., TNF-α, IL-6, CCL2) and a housekeeping gene for normalization (e.g., 18S rRNA, GAPDH).[4][7]

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Immunohistochemistry

This method is employed to visualize the localization and abundance of specific proteins in tissue sections.

Protocol Outline:

-

Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned.

-

Antigen Retrieval: The sections are treated to unmask the antigenic sites.

-

Blocking: Non-specific binding sites are blocked to reduce background staining.

-

Primary Antibody Incubation: The sections are incubated with primary antibodies specific to the target proteins (e.g., CD68 for macrophages, p-p65 for activated NF-κB).[6][7]

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: The signal is developed using a chromogenic substrate or fluorescent dye.

-

Microscopy: The stained sections are visualized and analyzed under a microscope.

Conclusion

Hidrosmin presents a multi-targeted approach to mitigating inflammation. Its ability to concurrently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways underscores its potential as a robust anti-inflammatory agent. By downregulating a wide array of pro-inflammatory cytokines, chemokines, and enzymes, and by promoting an anti-inflammatory macrophage phenotype, hidrosmin addresses multiple facets of the inflammatory cascade. For researchers and drug development professionals, a thorough understanding of these molecular targets is crucial for designing future studies to further elucidate its therapeutic applications and to develop novel anti-inflammatory strategies. Further research is warranted to delineate the precise upstream molecular interactions of hidrosmin and to obtain more extensive quantitative data to refine its pharmacological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Therapeutic effects of hidrosmin on chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hidrosmin.com [hidrosmin.com]

- 4. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice [mdpi.com]

- 8. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WITHDRAWN: Hidrosmin Attenuates Inflammatory Response Induced by IL1β by Suppressing the Activation of NF-κB Involving Nrf2/HO1 Pathway in Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

In Vitro Antioxidant Activity of Hidrosmin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hidrosmin, a synthetic derivative of the flavonoid diosmin, is a vasoprotective agent recognized for its therapeutic effects in venous disorders. Emerging evidence highlights its significant antioxidant properties, which are believed to contribute substantially to its pharmacological profile. This technical guide provides an in-depth overview of the in vitro antioxidant activity of hidrosmin, focusing on its molecular mechanisms of action. While direct radical scavenging data is limited, extensive research demonstrates that hidrosmin exerts its antioxidant effects primarily through the modulation of endogenous antioxidant defense systems and key signaling pathways. This guide summarizes the available data on hidrosmin's impact on antioxidant enzyme activity and details the experimental protocols for assessing these effects. Furthermore, it visualizes the involved signaling pathways to provide a clear understanding of its mode of action.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism.[1] An imbalance between ROS production and the body's ability to detoxify these reactive products leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1] Flavonoids are a class of polyphenolic compounds known for their antioxidant properties. Hidrosmin, a synthetic flavonoid, has demonstrated potent antioxidant effects that are closely linked to its anti-inflammatory actions.[2][3] This guide focuses on the in vitro evidence of hidrosmin's antioxidant capabilities, providing a resource for researchers and professionals in drug development.

Mechanisms of Antioxidant Action

The antioxidant activity of hidrosmin is multifaceted, involving both indirect and potentially minor direct mechanisms.

Direct Radical Scavenging

As a flavonoid, the molecular structure of hidrosmin, containing phenolic hydroxyl groups, suggests a capacity for direct scavenging of free radicals such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•), thereby terminating free radical chain reactions.[1] However, studies on the closely related compound diosmin indicate that its direct free-radical scavenging activity is moderate.[3] It is therefore postulated that the primary antioxidant mechanism of hidrosmin is not direct radical quenching but rather the enhancement of cellular antioxidant defenses.

Indirect Antioxidant Effects: Modulation of Endogenous Antioxidant Enzymes

A significant body of evidence points to hidrosmin's ability to upregulate the expression and activity of key antioxidant enzymes. This indirect mechanism is considered its principal mode of antioxidant action. In vitro and in vivo studies have shown that hidrosmin treatment leads to an improved redox balance by enhancing the activity of the following enzymes:[4]

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[5]

-

Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione.[6]

By increasing the activity of these enzymes, hidrosmin fortifies the cell's intrinsic defense against oxidative damage.

Data on Cellular Antioxidant Effects of Hidrosmin

| Parameter Assessed | Cell/Tissue Type | Treatment Conditions | Observed Effect of Hidrosmin | Reference(s) |

| Antioxidant Enzyme Gene Expression | ||||

| Superoxide Dismutase 1 (Sod1) | Mouse Aorta | Streptozotocin-induced diabetic mice | Upregulation of gene expression. | [4][7] |

| Catalase (Cat) | Mouse Aorta | Streptozotocin-induced diabetic mice | Upregulation of gene expression. | [4][7] |

| Pro-oxidant Enzyme Gene Expression | ||||

| NADPH Oxidase 1 (Nox1) | Mouse Aorta | Streptozotocin-induced diabetic mice | Downregulation of gene expression. | [4][7] |

| NADPH Oxidase 4 (Nox4) | Mouse Aorta | Streptozotocin-induced diabetic mice | Downregulation of gene expression. | [4][7] |

| Markers of Oxidative Stress | ||||

| Reactive Oxygen Species (ROS) | Diabetic Mouse Kidney | Dihydroethidium (DHE) staining | Decreased ROS levels. | [4] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Mouse Aorta | Immunoperoxidase staining | Significantly decreased oxidative DNA damage. | [7] |

| Malondialdehyde (MDA) | Endothelial Cells | Pre-treatment prior to H2O2 exposure (for Diosmin) | Lowered MDA levels, indicating protection against lipid peroxidation. | [8] |

Signaling Pathways Involved in Hidrosmin's Antioxidant Activity

Hidrosmin's influence on the cellular redox state is mediated by its interaction with key signaling pathways that regulate the expression of antioxidant and anti-inflammatory genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx. Studies suggest that hidrosmin can activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity.

Caption: Hidrosmin promotes the dissociation of the Nrf2-Keap1 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical regulator of the inflammatory response. Oxidative stress is a potent activator of NF-κB, leading to a vicious cycle of inflammation and further ROS production. Hidrosmin has been shown to inhibit the activation of the NF-κB pathway.[1] By blocking the translocation of NF-κB to the nucleus, hidrosmin reduces the transcription of pro-inflammatory cytokines and enzymes, such as NADPH oxidase, which are major sources of cellular ROS.

References

- 1. hidrosmin.com [hidrosmin.com]

- 2. hidrosmin.com [hidrosmin.com]

- 3. researchgate.net [researchgate.net]

- 4. Nephroprotective Effects of Synthetic Flavonoid Hidrosmin in Experimental Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Hidrosmin: A Deep Dive into its Structure-Activity Relationship for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic derivative of the naturally occurring flavonoid diosmin, is a clinically important vasoprotective agent used in the treatment of chronic venous insufficiency. Its enhanced water solubility and potency compared to its precursor have made it a subject of significant interest. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of hidrosmin, offering valuable insights for researchers and professionals involved in the development of novel therapeutics targeting vascular and inflammatory diseases. While direct and extensive SAR studies on a wide range of hidrosmin derivatives are limited in publicly available literature, this guide synthesizes existing data on hidrosmin, its precursor diosmin, and related flavonoids to elucidate the key structural features governing its biological activity.

Core Structure and Chemical Modifications

Hidrosmin is chemically known as 5,3'-di-O-(β-hydroxyethyl)diosmin. It is synthesized from diosmin, which is itself a glycoside of diosmetin. The primary structural difference between hidrosmin and diosmin is the presence of hydroxyethyl groups on the 5 and 3' positions of the flavonoid backbone. This modification is key to its improved physicochemical and pharmacological properties.

The synthesis of hidrosmin from diosmin typically involves an O-hydroxyethylation reaction under alkaline conditions. The reaction medium and conditions can influence the yield of the final product. For instance, using methanol as a reaction medium has been reported to produce a higher yield (85-95%) compared to water (75-85%)[1].

Structure-Activity Relationship (SAR) Analysis

Due to the limited availability of studies on a broad range of hidrosmin derivatives, the following SAR analysis is a composite of direct comparisons between hidrosmin and diosmin, and inferences drawn from the broader class of flavonoids.

The Role of the Hydroxyethyl Moieties

The introduction of the β-hydroxyethyl groups at the 5 and 3' positions is the most significant modification in the transformation of diosmin to hidrosmin and is central to its enhanced therapeutic profile.

-

Enhanced Solubility and Bioavailability: The primary advantage conferred by the hydroxyethyl groups is the significant increase in water solubility compared to diosmin. This improved solubility is believed to contribute to better oral absorption and bioavailability, allowing for potentially lower therapeutic doses.

-

Increased Potency: Clinical studies have suggested that hidrosmin may be more potent than diosmin in alleviating symptoms of chronic venous insufficiency[2][3]. This suggests that the hydroxyethyl groups are not merely influencing pharmacokinetics but may also be actively participating in the interaction with biological targets.

Inferred SAR from Related Flavonoids

General SAR principles for flavonoids, particularly concerning their anti-inflammatory and antioxidant activities, can provide valuable insights into the key structural determinants of hidrosmin's efficacy.

-

Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid A and B rings are critical for antioxidant activity. For instance, the presence of a catechol (3',4'-dihydroxy) moiety in the B ring is a strong determinant of radical scavenging activity. While hidrosmin itself does not possess a catechol group, the presence of the 3'-hydroxyethyl and 4'-methoxy groups on the B-ring will influence its electronic properties and potential for interaction with biological targets.

-

C2=C3 Double Bond and C4-Keto Group: The C2=C3 double bond in conjugation with the C4-keto group in the C-ring is a common feature in many biologically active flavonoids. This structural element is thought to be important for the anti-inflammatory activity of flavonoids, including the inhibition of signaling pathways like NF-κB. Hidrosmin retains this crucial structural feature.

-

Glycosylation: The disaccharide moiety (rutinose) at the C7 position of hidrosmin influences its solubility and metabolism. In the body, diosmin is hydrolyzed to its aglycone, diosmetin, which is then further metabolized. The glycosidic linkage is crucial for the oral bioavailability of the compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for hidrosmin and its precursor, diosmin, from various in vitro and in vivo studies.

Table 1: In Vitro and In Vivo Dosages of Hidrosmin

| Study Type | Model System | Concentration/Dosage | Observed Effect | Reference |

| In Vitro | Human Proximal Tubule Epithelial Cells (HK2) | 0.3 and 1 mM | No adverse effect on cell viability | [4] |

| In Vitro | Tubuloepithelial cells | 0.1 - 1 mM | Dose-dependent reduction in the expression of inflammatory and oxidative genes | |

| In Vivo | Diabetic Mice (Streptozotocin-induced) | 300 mg/kg/day (oral) | Amelioration of renal damage | [5] |

| In Vivo | Diabetic Mice (db/db) | 600 mg/kg/day (oral) | Improved vascular function |

Table 2: Comparative Clinical Efficacy of Hidrosmin and Diosmin

| Parameter | Hidrosmin | Diosmin | Study Details | Reference |

| Subjective Symptoms Improvement | Superior | - | Double-blind, 10 patients per group | [2][3] |

| Edema Reduction | Significant | Less pronounced | - | [2] |

| Ulcer Healing | Effective in combination with compression | - | - | [2] |

Key Signaling Pathways and Mechanisms of Action

Hidrosmin exerts its therapeutic effects through the modulation of several key signaling pathways implicated in inflammation, oxidative stress, and vascular dysfunction.

Inhibition of NF-κB and STAT3 Signaling

A crucial mechanism of action for hidrosmin is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways[4]. These pathways are central regulators of inflammatory gene expression. By inhibiting these pathways, hidrosmin can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response that contributes to venous insufficiency and other vascular disorders.

Caption: Hidrosmin inhibits the NF-κB and STAT3 signaling pathways.

Vasoprotective and Antioxidant Effects

Hidrosmin exhibits significant vasoprotective effects by improving venous tone, reducing capillary permeability, and enhancing lymphatic drainage. It also possesses antioxidant properties, which contribute to its protective effects on the vascular endothelium. These effects are, at least in part, mediated by its ability to stimulate endothelial Nitric Oxide Synthase (eNOS) activity and Nitric Oxide (NO) production[4]. NO is a critical signaling molecule involved in vasodilation and the maintenance of vascular health.

Caption: Hidrosmin's vasoprotective effects are mediated by eNOS stimulation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the activity of hidrosmin and related compounds.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

-

Cell Culture: Human cell lines (e.g., HEK293) are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., hidrosmin) for a specified period (e.g., 1 hour).

-

Stimulation: The NF-κB pathway is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Lysis and Luciferase Measurement: After a further incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the stimulated control indicates the level of NF-κB inhibition.

Wire Myography for Vasodilation Assessment

Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated blood vessels.

-

Vessel Preparation: Small arteries (e.g., mesenteric arteries from rats or mice) are dissected and mounted on two small wires in a myograph chamber.

-

Equilibration: The vessel is equilibrated in a physiological salt solution (PSS) at 37°C, bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Pre-constriction: The vessel is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride) to induce a stable contraction.

-

Cumulative Concentration-Response Curve: The test compound (e.g., hidrosmin) is added to the chamber in increasing concentrations, and the relaxation of the vessel is recorded.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-constricted tension, and a concentration-response curve is generated to determine the potency (e.g., EC50) of the compound.

Caption: Workflow for assessing vasodilation using wire myography.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS, the enzyme responsible for producing nitric oxide.

-

Sample Preparation: Endothelial cells or tissue homogenates are prepared.

-

Reaction Mixture: The sample is incubated with a reaction mixture containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors. Often, a radiolabeled L-arginine is used.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Separation: The reaction is stopped, and the product, L-citrulline (which is co-produced with NO), is separated from the unreacted L-arginine, typically using ion-exchange chromatography.

-

Quantification: The amount of L-citrulline produced is quantified, often by measuring its radioactivity.

-

Data Analysis: The NOS activity is expressed as the amount of L-citrulline produced per unit of time per amount of protein.

Conclusion and Future Directions

Hidrosmin represents a successful example of how synthetic modification of a natural product can lead to an improved therapeutic agent. The introduction of hydroxyethyl groups enhances its physicochemical properties and potency. While a comprehensive SAR for a wide array of hidrosmin derivatives is not yet available, the existing data and inferences from related flavonoids provide a solid foundation for future drug discovery efforts.

Future research should focus on the systematic synthesis and biological evaluation of hidrosmin analogues to establish a more detailed SAR. This would involve modifying the substitution pattern on the A and B rings, altering the nature of the O-alkyl groups, and exploring different glycosidic moieties. Such studies would not only provide a deeper understanding of the molecular determinants of hidrosmin's activity but could also lead to the development of novel, more potent, and selective agents for the treatment of venous and inflammatory disorders. A thorough investigation into the specific molecular interactions of hidrosmin with its biological targets, such as the components of the NF-κB and STAT3 signaling pathways, will also be crucial for rational drug design.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparation, characterization and systemic application of self-assembled hydroxyethyl starch nanoparticles-loaded flavonoid Morin for hyperuricemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

The Cellular Fate of Hidrosmin: An In-depth Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidrosmin, a synthetic flavonoid derived from diosmin, is a vasoprotective agent used in the treatment of chronic venous insufficiency.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is governed by its cellular uptake and subsequent metabolic transformations. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of hidrosmin, addressing the core requirements of data presentation, experimental protocols, and pathway visualization for researchers in the field.

While specific quantitative data on the cellular uptake and metabolism of hidrosmin are limited in publicly available literature, its structural similarity to the well-studied flavonoid diosmin allows for informed predictions.[2] This guide will therefore leverage data from diosmin and its aglycone, diosmetin, to provide a robust framework for understanding the biological fate of hidrosmin, while clearly indicating where data is inferred.

Cellular Uptake and Permeability

The intestinal epithelium is the primary barrier to the oral absorption of flavonoids. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics similar to intestinal enterocytes, is a widely used in vitro model to assess intestinal permeability.[3]

Predicted Permeability of Hidrosmin

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol outlines a general method for assessing the intestinal permeability of a compound like hidrosmin using the Caco-2 cell model.

Objective: To determine the apparent permeability coefficient (Papp) of hidrosmin across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane filters)

-

Hanks' Balanced Salt Solution (HBSS)

-

Hidrosmin

-

Lucifer yellow (as a marker for monolayer integrity)

-

Analytical instrumentation (e.g., HPLC or LC-MS/MS)

Methodology:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells onto the apical side of the Transwell® inserts at a suitable density.

-

Allow the cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.

-

-

Monolayer Integrity Test:

-

Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.

-

Alternatively, assess the permeability of Lucifer yellow, a compound with low paracellular permeability. A low Papp value for Lucifer yellow confirms monolayer integrity.

-

-

Transport Experiment (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add a solution of hidrosmin in HBSS to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

-

At the end of the experiment, collect samples from the apical compartment.

-

-

Sample Analysis:

-

Analyze the concentration of hidrosmin in the collected samples using a validated HPLC or LC-MS/MS method.[6]

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of the compound in the donor compartment (μg/mL).

-

-

Workflow for Caco-2 Permeability Assay

References

- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Synthetic Flavonoid Hidrosmin Improves Endothelial Dysfunction and Atherosclerotic Lesions in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Isolation and Purification of Hidrosmin from a Reaction Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from diosmin, is a significant vasoprotective agent used in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to diosmin improves its bioavailability.[1] The synthesis of Hidrosmin is primarily achieved through the hydroxyethylation of diosmin, a process that results in a reaction mixture containing the desired product, unreacted starting materials, byproducts, and other impurities.[1] This application note provides a detailed protocol for the isolation and purification of Hidrosmin from the reaction mixture to obtain a high-purity active pharmaceutical ingredient (API).

The primary impurities that can arise during the synthesis process include unreacted diosmin and various isomers of mono- and di-hydroxyethylated diosmin.[1][2] Therefore, a robust purification strategy is essential to ensure the quality, safety, and efficacy of the final drug product.[3][4] The following protocols outline the key steps for isolation and purification, including post-reaction work-up, decolorization, crystallization, and final purification.

Experimental Workflow for Hidrosmin Isolation and Purification

The overall process for isolating and purifying Hidrosmin from the reaction mixture involves a series of sequential steps designed to remove impurities and yield a product of high purity.

References

Application Notes and Protocols for In Vivo Evaluation of Hidrosmin Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant in vivo experimental models for assessing the therapeutic efficacy of Hidrosmin. Detailed protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are included to guide researchers in designing and executing preclinical studies.

Introduction to Hidrosmin and its Therapeutic Potential

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive and vasoprotective agent clinically used for the symptomatic treatment of chronic venous insufficiency (CVI). Its therapeutic effects are attributed to its ability to improve venous tone, reduce capillary permeability and fragility, and enhance lymphatic drainage. Furthermore, preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, suggesting a broader therapeutic potential in conditions characterized by endothelial dysfunction, inflammation, and oxidative stress, such as diabetic complications.

In Vivo Models for Chronic Venous Insufficiency (CVI)

Animal models that mimic the pathophysiology of CVI, primarily venous hypertension, are crucial for evaluating the efficacy of venoactive drugs like Hidrosmin.

Iliac Vein Stenosis (IVS) Model in Mice

This model induces venous hypertension in the lower limbs, leading to increased vascular leakage and inflammation, hallmarks of CVI.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice (8 weeks old) are utilized.

-

Induction of IVS:

-

Anesthetize the mouse using isoflurane.

-

Make a groin incision to expose the left external iliac vein and artery.

-

Gently separate the iliac vein from the artery.

-

Ligate the left external iliac vein over a 30-gauge needle with a 7-0 polypropylene suture.

-

Remove the needle to create a standardized stenosis.

-

Close the incision with 5-0 sutures.

-

Sham-operated animals undergo the same procedure without vein ligation.

-

-

Hidrosmin Administration:

-

Hidrosmin (or its parent compound, diosmin) is administered orally via gavage. A typical effective dose for diosmin in this model is 40 mg/kg/day.[1]

-

Treatment can be initiated post-surgery and continued for a specified duration (e.g., 28 days).

-

-

Efficacy Assessment:

-

Vascular Permeability: Assessed by quantifying the extravasation of Evans blue dye. At the end of the treatment period, inject Evans blue (0.5% solution) intravenously. After a defined circulation time, perfuse the animal, dissect the semi-membranosus muscle, and quantify the extracted dye spectrophotometrically.[2]

-

Inflammation Markers: Measure the expression of inflammatory cytokines (e.g., IL-1α, IL-6, MCP-1) in muscle tissue using qRT-PCR and adhesion molecules (e.g., ICAM-1, VCAM-1) in serum using ELISA.[1][2][3]

-

Blood Perfusion: Monitor blood perfusion in the hind limbs using Laser Speckle Imaging at baseline and various time points post-surgery.[1]

-

Quantitative Data Summary (based on Diosmin studies):

| Parameter | Control (IVS) | Diosmin-treated (40 mg/kg/day) | % Improvement |

| Vascular Permeability (Evans Blue Extravasation) | Increased | Significantly Reduced | ~50% |

| Serum ICAM-1 Levels | Elevated | Significantly Reduced | ~30-40% |

| Serum VCAM-1 Levels | Elevated | Significantly Reduced | ~25-35% |

| Muscle IL-6 mRNA Expression | Upregulated | Significantly Downregulated | ~40-50% |

| Muscle MCP-1 mRNA Expression | Upregulated | Significantly Downregulated | ~35-45% |

Experimental Workflow:

In Vivo Models for Lymphatic Insufficiency

Animal models of lymphedema are essential for evaluating therapies aimed at improving lymphatic function.

Mouse Tail Lymphedema Model

This widely used model involves the surgical disruption of lymphatic drainage in the mouse tail, leading to chronic edema.

Experimental Protocol:

-

Animal Model: C57BL/6J female mice (7-8 weeks old) are commonly used.

-

Induction of Lymphedema:

-

Anesthetize the mouse (e.g., intraperitoneal injection of 10% chloral hydrate).

-

Excise a 2-mm wide circumferential full-thickness skin section 2 cm distal to the tail base to remove superficial lymphatic vessels.

-

Ligate and ablate the deep lymphatic vessels running parallel to the lateral tail veins.

-

Carefully dissect to avoid damage to the veins.

-

-

Hidrosmin Administration:

-